molecular formula C9H10N2 B2811052 6-methyl-1H-indol-5-amine CAS No. 1003858-62-5

6-methyl-1H-indol-5-amine

Cat. No.: B2811052
CAS No.: 1003858-62-5
M. Wt: 146.193
InChI Key: OWCHRMJTEKSAPD-UHFFFAOYSA-N
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Description

6-methyl-1H-indol-5-amine is a derivative of indole, which is an important heterocyclic system found in many biologically significant compounds . The compound has a molecular weight of 131.1745 .


Synthesis Analysis

Indole derivatives are synthesized using a variety of methods, many of which start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The UV max (EtOH)λ is at 216, 287; FT–IR (cm−1): 3078 CHar., 3350, 3290 for NH, 3400, 3450 for NH2 .

Scientific Research Applications

Synthesis and Structural Applications

  • The synthesis and structural evaluation of derivatives of 6-methyl-1H-indol-5-amine have been explored, demonstrating the compound's utility in creating novel molecular structures with potential chemical and pharmaceutical applications. Lovel Kukuljan et al. (2016) reported the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatization into a gramine derivative, illustrating the structural versatility of substituted indoles Lovel Kukuljan, K. Kranjc, F. Perdih, 2016.

Analytical Method Development

  • In analytical chemistry, methods have been developed for detecting heterocyclic aromatic amines in food, which are important for understanding the dietary exposure to potential carcinogens. Leidy B Agudelo Mesa et al. (2013) described a novel sample preparation procedure for determining heterocyclic aromatic amines in cooked beefburgers, showcasing the analytical application of this compound derivatives Leidy B Agudelo Mesa, J. M. Padró, M. Reta, 2013.

Biological Activity

  • The compound and its derivatives have also been explored for their biological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer properties. Vaijinath A. Verma et al. (2019) synthesized Schiff base indole derivatives exhibiting significant biological activities, highlighting the potential therapeutic applications of this compound derivatives Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019.

Dual Inhibitor Development

  • Research has also focused on developing dual inhibitors for cholinesterase and monoamine oxidase, with this compound derivatives showing promise. Oscar M. Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, demonstrating the compound's potential in treating neurodegenerative diseases Oscar M. Bautista-Aguilera et al., 2014.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has created interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

6-methyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCHRMJTEKSAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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